(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid
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Overview
Description
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid is a complex organic compound that features a combination of coumarin and thiazole moieties. The coumarin structure is known for its diverse biological activities, while the thiazole ring is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and coumarin moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
(2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The coumarin moiety is known to inhibit enzymes like topoisomerases, while the thiazole ring can interact with different biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, known for their anticoagulant properties.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, known for their antimicrobial and antiviral activities
Uniqueness
What sets (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetic acid apart is the combination of both coumarin and thiazole moieties in a single molecule, potentially offering a broader range of biological activities and therapeutic applications .
Properties
Molecular Formula |
C19H18N2O7S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O7S/c1-9-12(7-15(22)21-19-20-10(8-29-19)4-16(23)24)18(25)28-14-6-11(26-2)5-13(27-3)17(9)14/h5-6,8H,4,7H2,1-3H3,(H,23,24)(H,20,21,22) |
InChI Key |
LONWXPJMOKTKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
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